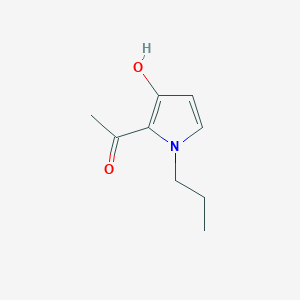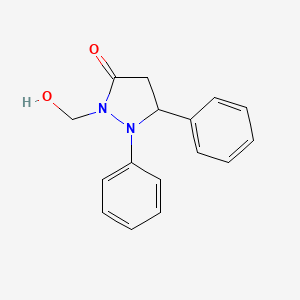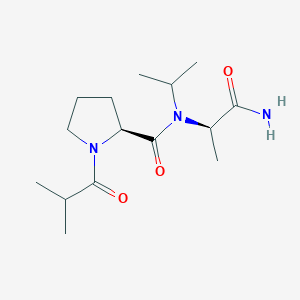![molecular formula C11H11N3O4S B12902788 Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 34259-36-4](/img/structure/B12902788.png)
Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique structure, which includes a methylthio group and a dioxo functionality, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a suitable amine under reflux conditions in a solvent like dioxane, in the presence of a base such as triethylamine . The reaction mixture is then worked up by extraction and purification to yield the desired product.
Chemical Reactions Analysis
Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using nucleophiles like amines or thiols.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
Scientific Research Applications
Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in neuroprotective and anti-neuroinflammatory activities.
Medicine: It is being investigated for its antiviral, anticancer, antioxidant, and antimicrobial properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to specific proteins and enzymes involved in these pathways.
Comparison with Similar Compounds
Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but lacks the dioxo functionality.
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but have different structural features.
Pyrimido[4,5-d]pyrimidines: These compounds share the bicyclic pyrimidine system but differ in their substituents and biological activities.
Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
34259-36-4 |
|---|---|
Molecular Formula |
C11H11N3O4S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-4,5-dioxo-3,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H11N3O4S/c1-3-18-10(17)5-4-12-8-6(7(5)15)9(16)14-11(13-8)19-2/h4H,3H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
FLLMEGWLXNLWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=O)NC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)



![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)




